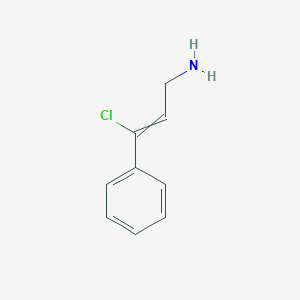

3-Chloro-3-phenylprop-2-en-1-amine

Description

Significance of Allylic Amines in Contemporary Organic Synthesis

Allylic amines are indispensable building blocks in modern organic synthesis. nih.gov Their structural and functional versatility makes them key intermediates in the construction of a wide array of more complex molecules. nih.govnih.gov Chiral allylic amines, in particular, are not only found as crucial structural elements in numerous biologically active molecules and pharmaceuticals but also serve as versatile synthons for creating other chiral amines. acs.org

The importance of amine-containing compounds is underscored by their prevalence in pharmaceuticals; approximately 80% of the top 200 small-molecule drugs feature an amine moiety. incatt.nl This highlights the critical need for efficient and selective methods for their synthesis. incatt.nlresearchgate.net Consequently, the development of novel catalytic methodologies for constructing allylic amines continues to be an active and vital area of chemical research. nih.govincatt.nl These methods often focus on achieving high levels of regio- and stereoselectivity, which are crucial for the synthesis of complex target molecules with specific biological functions. incatt.nl

Strategic Importance of Halogenation in Chemical Transformations

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful tool in organic chemistry. chemistrytalk.orgyoutube.com This strategic modification can dramatically alter the physical, chemical, and biological properties of an organic compound. numberanalytics.comtaylorandfrancis.com The high electronegativity of halogen atoms allows them to be effectively incorporated into organic molecules, thereby modifying their chemical properties. chemistrytalk.org

Key effects of halogenation include:

Enhanced Reactivity: Halogen atoms can serve as excellent leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a handle for further molecular elaboration. taylorandfrancis.comncert.nic.in

Modified Bioactivity: The introduction of halogens can lead to enhanced biological activity by influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comtaylorandfrancis.com This is a widely used strategy in drug discovery and the development of agrochemicals. chemistrytalk.org

Altered Physical Properties: Halogenation can impact a molecule's melting point, boiling point, and solubility.

The versatility of halogenation reactions, which can proceed through various mechanisms like electrophilic, radical, and nucleophilic pathways, offers chemists a broad toolkit for the precise modification of organic compounds. numberanalytics.commt.com

Positioning of 3-Chloro-3-phenylprop-2-en-1-amine within Advanced Chemical Research

The compound this compound, with its specific arrangement of a chlorine atom, a phenyl group, and an amine function around a carbon-carbon double bond, represents a highly functionalized and reactive molecule. While specific research exclusively focused on this exact molecule is not extensively documented in publicly available literature, its structure places it at the intersection of several important areas of chemical research.

The presence of the vinyl chloride moiety suggests its potential as a substrate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the chlorinated carbon. The allylic amine functionality provides a site for further chemical transformations, including N-alkylation, acylation, and other modifications.

Given the established importance of both halogenated compounds and allylic amines in medicinal chemistry and materials science, this compound and its derivatives are promising candidates for the synthesis of novel compounds with potentially interesting biological or material properties. The combination of the phenyl ring, the chlorine atom, and the amine group in such proximity creates a unique electronic and steric environment, making it a valuable subject for further synthetic and mechanistic investigations.

Structure

3D Structure

Properties

CAS No. |

918871-73-5 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-chloro-3-phenylprop-2-en-1-amine |

InChI |

InChI=1S/C9H10ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H,7,11H2 |

InChI Key |

IWHHFBGOJFAHED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCN)Cl |

Origin of Product |

United States |

Comprehensive Analysis of Reactivity and Chemical Transformations of 3 Chloro 3 Phenylprop 2 En 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 3-Chloro-3-phenylprop-2-en-1-amine is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.

Nucleophilic Reactivity and Derivatization

The nitrogen atom of the primary amine acts as a nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity allows for the derivatization of the amine group, leading to the formation of a wide range of new compounds. The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom. For instance, increasing the number of methylene (B1212753) groups between the nitrogen and a leaving group in a similar molecule, chloroethylamine, has been shown to decrease its reactivity due to increased steric hindrance, which limits the accessibility of the nitrogen for nucleophilic attack. brainly.com

Primary amines, in general, can react with chloroform (B151607) and ethanolic potassium hydroxide (B78521) to form isocyanides through a carbylamine reaction. testbook.com They can also react with aldehydes to form imines. testbook.com

Formation of Substituted Amine Derivatives

The primary amine functionality is readily converted into various substituted amine derivatives through reactions such as alkylation and acylation.

Alkylation: Primary amines can be alkylated by reaction with primary alkyl halides. However, these reactions can be difficult to control and often result in mixtures of products. libretexts.org

Acylation: Reaction with acid chlorides or acid anhydrides yields amides. This reaction is a nucleophilic acyl substitution and is generally more controllable than alkylation, as the resulting amide is less nucleophilic than the starting amine. libretexts.org The synthesis of new amide derivatives from bis-chalcone compounds has been achieved through direct reflux condensation with various carboxylic acids in the presence of a suitable solvent and sodium hydroxide. researchgate.net

Reaction with Chloropyrimidines: The reaction of 3-aminopyrrole with chloropyrimidines occurs at the 3-amino group, demonstrating the amine's ability to displace chloro groups on a pyrimidine (B1678525) ring. arkat-usa.org

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Primary Alkyl Halide | Substituted Amine |

| Acylation | Acid Chloride/Anhydride | Amide |

| Carbylamine Reaction | Chloroform, Alcoholic KOH | Isocyanide |

| Imine Formation | Aldehyde | Imine |

| Nucleophilic Aromatic Substitution | Chloropyrimidines | Pyrroloaminopyrimidines |

Reactivity of the Carbon-Carbon Double Bond

The alkene functionality in this compound introduces another dimension of reactivity, allowing for addition and cycloaddition reactions.

Addition Reactions Across the Alkene

The carbon-carbon double bond can undergo various addition reactions. While specific examples for this compound are not detailed in the provided search results, the general reactivity of alkenes suggests it would be susceptible to electrophilic addition. For instance, the reaction with halogens or hydrogen halides would lead to the saturation of the double bond.

A related compound, (E)-3-chloro-3-phenylprop-2-enal, highlights the reactivity of a similar structural motif. nih.govnih.gov

Cycloaddition Pathways

The double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions are powerful tools for the synthesis of five-membered heterocyclic rings. For example, the reaction of a nitrone (a 1,3-dipole) with an alkene leads to the formation of an isoxazolidine. wikipedia.org The regioselectivity of such reactions is governed by frontier molecular orbital interactions. wikipedia.org

Another significant cycloaddition pathway is the Lu's [3+2] cycloaddition of allenes with electrophiles, which provides access to highly functionalized carbocycles and heterocycles. rsc.org While not a direct reaction of the target molecule, it illustrates a modern synthetic application of cycloaddition chemistry that could potentially be adapted.

| Reaction Type | Potential Reagent | Potential Product |

|---|---|---|

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihaloalkane |

| Hydrohalogenation | Hydrogen Halide (e.g., HBr) | Haloalkane |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine |

Reactivity of the Chlorine Substituent

The chlorine atom, being a halogen, is a good leaving group and can be displaced through nucleophilic substitution reactions.

Cross-Coupling Reactions Involving the Halogen

The vinylic chloride in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. The Suzuki-Miyaura and Heck reactions are particularly notable in this context.

The Suzuki-Miyaura coupling allows for the reaction of the vinylic chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is highly versatile for creating new carbon-carbon bonds. For the coupling of vinyl chlorides, specific catalytic systems have been developed to overcome their lower reactivity compared to vinyl bromides or iodides. A combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)(_2)) and a sterically hindered, electron-rich phosphine (B1218219) ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven effective. rsc.orgrsc.org The choice of base and solvent is also critical, with cesium fluoride (B91410) (CsF) in isopropanol (B130326) being a suitable system for coupling vinyl chlorides with heteroaryl boronic acids. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of the vinylic chloride with an alkene in the presence of a base. iitk.ac.inorganic-chemistry.orgyoutube.com This reaction is a valuable method for the synthesis of substituted alkenes and conjugated dienes. The catalytic cycle generally involves the oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com For less reactive vinyl chlorides, the choice of ligand is crucial, with bulky phosphine ligands often being employed. liv.ac.ukdiva-portal.org

Below is a table summarizing typical conditions for these cross-coupling reactions with vinyl chlorides.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |

| Suzuki-Miyaura | Pd(OAc)(_2) | SPhos | CsF | Isopropanol | 85 | rsc.org |

| Heck | Pd(OAc)(_2) | dppp | NEt(_3) | DMF | 115 | liv.ac.uk |

dppp = 1,3-bis(diphenylphosphino)propane

Cascade and Rearrangement Reactions

The unique structural features of this compound and its derivatives make them suitable substrates for cascade and rearrangement reactions, leading to the formation of complex molecular architectures.

One important class of rearrangements involves the formation of cyclic structures. For example, N-vinyl-β-lactams, which can be conceptually derived from the 3-amino-propene skeleton, undergo a rsc.orgrsc.org sigmatropic rearrangement to form eight-membered enamide rings. At higher temperatures, these intermediates can undergo an electrocyclization to produce fused cyclobutane (B1203170) δ-lactams in a diastereoselective manner. nih.gov

Cationic rearrangements are also possible, particularly if the amine is transformed into a good leaving group. For instance, the diazotization of aminocyclopropanes, which could be formed from derivatives of the title compound, leads to the Demyanov ring expansion and contraction, proceeding through a carbocation intermediate that rearranges. wikipedia.org

Furthermore, derivatives of this compound can be precursors to other reactive intermediates that undergo cascade reactions. For example, related β-chlorovinyl aldehydes are known to participate in the synthesis of various heterocycles through cascade sequences. researchgate.net

Derivatization Strategies for Structural Diversification

The primary amine functionality of this compound serves as a key point for derivatization, allowing for significant structural diversification.

The primary amine can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. The reaction of the amine with an acyl chloride, such as ethanoyl chloride, in the presence of a base or excess amine, proceeds via a nucleophilic addition-elimination mechanism to yield an N-substituted amide. chemguide.co.uk

Sulfonamidation can be achieved by reacting the amine with a sulfonyl chloride. More advanced methods for the formation of sulfonamides include photosensitized nickel-catalyzed C-N bond formation between sulfonamides and aryl or heteroaryl halides. princeton.edu While this method is described for aryl halides, its principles could potentially be adapted for vinylic chlorides. The resulting vinyl sulfonamides are interesting functional groups, as they can act as electrophilic warheads in biological contexts. nih.gov

Derivatives of this compound can be employed in ring expansion reactions to generate larger cyclic systems. As mentioned previously, the diazotization of aminocyclobutanes, which could be synthesized from the title compound, can lead to ring-expanded products via the Demyanov rearrangement. wikipedia.org

Another powerful method is the rhodium-catalyzed carbonylative ring expansion of aminocyclopropanes. In this reaction, an aminocyclopropane, equipped with a suitable directing group on the nitrogen, undergoes a regioselective C-C bond activation and insertion of carbon monoxide to form a metallacyclopentanone intermediate, which can then be trapped to yield larger N-heterocyclic systems. acs.org SN1-type reactions of cyclic systems bearing an amino or a derivative group on a side chain can also induce ring expansion through carbocation rearrangements. youtube.com

The structural motif of this compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.

Quinolines: The related (E)-3-chloro-3-phenylprop-2-enal can be used to synthesize quinolines. nih.gov For example, multicomponent reactions involving anilines, aldehydes, and alkynes, often mediated by a Lewis acid, are a common strategy for quinoline (B57606) synthesis. scielo.brorganic-chemistry.orgbohrium.com The structural elements of this compound are well-suited for such transformations. Furthermore, 2-chloroquinoline-3-carbaldehydes, which share a similar structural pattern, are versatile intermediates for the synthesis of fused and binary quinoline systems. nih.govresearchgate.net

Aziridines: Vicinal chloroamines, which can be synthesized via asymmetric protonation of catalytically generated prochiral chloroenamines, are excellent precursors for aziridines. nih.gov Treatment of these chloroamines with a base induces intramolecular cyclization to furnish the corresponding aziridine. This strategy provides access to valuable heterocycle-substituted aziridines. nih.gov

Other Heterocycles: The reactivity of the 3-chloro-prop-2-en-1-amine scaffold can be harnessed to construct other heterocyclic rings. For example, the reaction of related β-chlorovinyl ketones with hydrazine (B178648) derivatives can yield pyrazoles. acs.org Similarly, reactions with other dinucleophiles can lead to a variety of heterocyclic systems. The synthesis of 2-iminothiazoles from the reaction of amines, isothiocyanates, and nitroepoxides proceeds through a thiourea (B124793) intermediate that attacks the epoxide, followed by cyclization and dehydration, showcasing a cascade approach to heterocycle formation. ncert.nic.in

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 3 Phenylprop 2 En 1 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic compounds, including 3-Chloro-3-phenylprop-2-en-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. While specific experimental data for this compound is not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and comparison with analogous compounds.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic proton, and the protons of the aminomethyl group.

The phenyl group will typically exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the chloro-alkenyl-amine substituent. The vinylic proton on the C2 carbon is expected to appear as a triplet due to coupling with the two protons of the adjacent aminomethyl group. Its chemical shift would likely be in the range of δ 6.0-7.0 ppm. The protons of the CH₂-NH₂ group would likely appear as a doublet in the upfield region of the spectrum, typically between δ 3.0 and 4.0 ppm, coupled to the vinylic proton. The protons of the amine group itself (NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet | - |

| Vinylic (=CH) | 6.0 - 7.0 | Triplet | ~7-8 |

| Methylene (B1212753) (CH₂) | 3.0 - 4.0 | Doublet | ~7-8 |

| Amine (NH₂) | Variable (e.g., 1.5-3.0) | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in a unique chemical environment.

The carbon atoms of the phenyl ring will generate signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the chloro-alkenyl group (C1 of the phenyl ring) will have a specific chemical shift influenced by this substituent. The olefinic carbons (C2 and C3) will have characteristic chemical shifts in the range of δ 120-150 ppm. The carbon atom bearing the chlorine atom (C3) is expected to be downfield compared to the C2 carbon due to the electronegativity of chlorine. The methylene carbon (C1) attached to the nitrogen atom will appear in the upfield region, typically between δ 40 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 120 - 140 |

| Vinylic (=CH) | 120 - 130 |

| Vinylic (-CCl) | 135 - 150 |

| Methylene (CH₂) | 40 - 60 |

Heteronuclear NMR Spectroscopy (e.g., ¹⁹F NMR, ³¹P NMR for derivatives)

Heteronuclear NMR, such as ¹⁹F and ³¹P NMR, is a powerful technique for characterizing derivatives of this compound containing fluorine or phosphorus atoms, respectively.

¹⁹F NMR: For a fluorinated derivative, such as one with a fluorine atom on the phenyl ring, ¹⁹F NMR spectroscopy would provide valuable information. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. rsc.orgnih.govhuji.ac.il The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed insights into the substitution pattern and electronic structure of the molecule. rsc.orgnih.gov

³¹P NMR: If this compound were to be derivatized with a phosphorus-containing group, for instance, by forming a phosphinamine, ³¹P NMR would be the method of choice for characterization. Phosphorus-31 is also a spin-1/2 nucleus with 100% natural abundance, providing clear and informative spectra. slideshare.netresearchgate.netoxinst.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the substituents attached to it. oxinst.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₀ClN), HRMS would be used to confirm its elemental composition.

The expected monoisotopic mass of this compound can be calculated with high precision. An HRMS instrument would be able to measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, the presence of chlorine would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and vinylic protons would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibration of the alkene would be found in the 1600-1680 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene C=C | Stretching | 1600 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure.

Theoretical and Computational Chemistry Approaches to 3 Chloro 3 Phenylprop 2 En 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of a molecule's electronic architecture, which dictates its physical and chemical behavior. These methods are essential for determining stable geometries and mapping electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For 3-Chloro-3-phenylprop-2-en-1-amine, DFT methods are used to perform geometry optimization, a process that identifies the most stable arrangement of atoms in three-dimensional space by finding the minimum energy on the potential energy surface.

Using a functional like B3LYP combined with a basis set such as 6-311G(d,p), researchers can calculate key structural parameters. These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's preferred conformation. The total electronic energy derived from these calculations is a critical measure of the molecule's thermodynamic stability.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-Cl | ~1.76 Å |

| Bond Length | C-N | ~1.45 Å |

| Bond Angle | C=C-Cl | ~122° |

| Bond Angle | C-C-N | ~119° |

| Dihedral Angle | Cl-C-C-C | Variable (depends on conformer) |

| Note: These values are illustrative and can vary depending on the specific DFT functional and basis set employed in the calculation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the π-system of the phenyl ring. The LUMO is likely distributed over the electrophilic carbon atoms of the C=C double bond, particularly the carbon attached to the electron-withdrawing chlorine atom.

Table 2: Typical Calculated Frontier Molecular Orbital Energies

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | ~ -6.8 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | ~ -0.9 eV |

| HOMO-LUMO Gap | Energy Difference (ΔE) | ~ 5.9 eV |

| Note: These are representative values. Actual calculated energies depend on the level of theory and solvent model used. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. libretexts.org An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de This surface is then color-coded to indicate charge regions: red signifies areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue denotes regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.orgwolfram.com Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would reveal a high concentration of negative potential (red) around the electronegative nitrogen and chlorine atoms. The π-cloud of the phenyl ring would also show electron-rich character. In contrast, the hydrogen atoms of the amine group (N-H) would exhibit positive potential (blue), identifying them as the most likely sites for hydrogen bonding or protonation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the energetic landscape of a chemical reaction. rsc.orgsmu.edu By modeling the potential energy surface, researchers can trace the entire reaction pathway from reactants to products, identifying key intermediates and transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the vinylic carbon or addition to the double bond, DFT calculations can elucidate the step-by-step mechanism. nih.gov These studies can distinguish between different possible pathways (e.g., concerted vs. stepwise) by locating the relevant transition states and calculating their activation energies. This mechanistic insight is crucial for understanding reaction kinetics and predicting the conditions necessary to favor a desired product.

Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic signatures, which are vital for compound characterization and the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the absorption bands in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretching of the amine, C=C stretching of the alkene, C-Cl stretching, and characteristic C-H and C=C bending modes from the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). acs.org This predictive power is invaluable for assigning peaks in complex experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. These transitions correspond to the absorption of light in the UV-visible region and help identify the chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Range |

| IR | N-H Stretch (amine) | 3300-3500 cm⁻¹ |

| IR | C=C Stretch (alkene) | 1640-1680 cm⁻¹ |

| IR | C-Cl Stretch | 700-850 cm⁻¹ |

| ¹H NMR | Phenyl H | 7.2-7.6 ppm |

| ¹H NMR | Vinylic H | 6.1-6.7 ppm |

| ¹³C NMR | Phenyl C | 125-140 ppm |

| ¹³C NMR | Alkene C | 115-135 ppm |

| Note: These are generalized predictions. Precise values depend on the computational method, basis set, and the specific conformation and isomer being modeled. |

Conformational Analysis and Stereochemical Prediction

The flexibility of this compound arises from rotation around its single bonds, leading to various spatial arrangements known as conformations. quimicaorganica.orgslideshare.net Furthermore, the substituted double bond gives rise to stereoisomerism, specifically E and Z isomers, which are distinct in their spatial configuration. windows.net

Computational conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable, low-energy conformers. washington.edu This is often done by performing a relaxed scan, where a key dihedral angle is rotated incrementally and the energy is minimized at each step. This process reveals the relative stabilities of different conformers and the energy barriers for interconversion between them.

Similarly, the thermodynamic stability of the E and Z stereoisomers can be determined by calculating the optimized energy of each. The isomer with the lower total energy is predicted to be the more stable and, therefore, the major product under thermodynamic control. These computational predictions are fundamental to understanding the three-dimensional structure of the molecule and how its shape influences its interactions and reactivity.

Role of 3 Chloro 3 Phenylprop 2 En 1 Amine in Synthetic Strategy and Innovation

Building Block for Chemically Complex Organic Frameworks

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of larger molecular architectures. sigmaaldrich.com The unique combination of functional groups in 3-Chloro-3-phenylprop-2-en-1-amine makes it a compelling candidate for constructing chemically complex and high-dimensional structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govosti.gov

The primary amine group can act as a coordinating ligand to metal centers in MOFs or as a reactive site for forming covalent bonds (e.g., imines, amides) in COFs. The phenyl group provides rigidity to the resulting framework, while the carbon-carbon double bond and the chloro substituent offer additional sites for post-synthetic modification. This allows for the tuning of the framework's properties, such as porosity, stability, and catalytic activity. The strategic integration of such small, multifunctional molecules is a key challenge and opportunity in the assembly of ultra-complex structures. osti.gov

| Functional Group | Potential Role in Framework Synthesis | Example Application |

|---|---|---|

| Primary Amine (-NH₂) | Coordination to metal nodes; Formation of covalent linkages (imine, amide bonds). | Serves as a primary linker in MOF and COF assembly. |

| Phenyl Group (C₆H₅) | Provides structural rigidity and thermal stability; Enables π-π stacking interactions. | Forms the structural backbone of the organic linker. |

| Vinyl Chloride (-C(Cl)=CH-) | Site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck). | Functionalization of the framework after its initial synthesis. |

| Alkene (-CH=CH-) | Can participate in polymerization or cycloaddition reactions for further cross-linking. | Enhancing the dimensionality and stability of the framework. |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. mdpi.comamazonaws.com The structure of this compound is well-suited for the synthesis of a wide array of nitrogen-containing heterocycles. The molecule contains both a nucleophilic center (the amine) and electrophilic centers (the carbon bearing the chlorine and the β-carbon of the α,β-unsaturated system), enabling various intramolecular and intermolecular cyclization strategies.

For instance, reaction with appropriate reagents can lead to the formation of:

Pyrroles and Pyridines: Through condensation and cyclization reactions with dicarbonyl compounds or other suitable synthons.

Azepines: Via intramolecular cyclization, potentially triggered by the displacement of the chloride.

Quinolines: The core structure can be incorporated into multi-component reactions that assemble the quinoline (B57606) scaffold. mdpi.com

Thiazoles: Reaction with sulfur-containing reagents could lead to the formation of thiazole rings, a common motif in bioactive compounds. nih.gov

The development of multicomponent reactions (MCRs) provides an efficient pathway to structurally diverse heterocyclic scaffolds from simple precursors. nih.govnih.gov this compound can serve as a key component in such reactions, allowing for the rapid assembly of complex molecular architectures in a single pot.

| Target Heterocycle | General Reaction Type | Potential Co-reactant |

|---|---|---|

| Pyrrole Derivatives | Paal-Knorr synthesis variant | 1,4-Dicarbonyl compounds |

| Pyridine Derivatives | Hantzsch-type synthesis | β-Ketoesters and aldehydes |

| Azaindoles | Fischer indole synthesis variant | Hydrazine (B178648) derivatives |

| Quinazolines | Three-component cyclocondensation | Aromatic aldehydes, ammonium acetate (B1210297) |

Contribution to the Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for exploring and developing novel synthetic methodologies. The vinyl chloride moiety is particularly notable, as it is a substrate for various transition-metal-catalyzed cross-coupling reactions.

Key areas for methodological development include:

Palladium-Catalyzed Reactions: The C-Cl bond can be activated by palladium catalysts to participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents at this position. This contrasts with typical allylic amination chemistry which often involves allylic alcohols or chlorides where the leaving group is at the sp³ carbon. organic-chemistry.org

Asymmetric Catalysis: The development of methods for the enantioselective synthesis of derivatives of this compound or its use in asymmetric reactions would be highly valuable, as chiral amines are critical building blocks for pharmaceuticals. acs.org

Cascade Reactions: The multiple reactive sites can be exploited in cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events. For example, an initial intermolecular reaction at the amine could be followed by an intramolecular cyclization involving the vinyl chloride, leading to complex polycyclic systems efficiently. nih.gov

| Synthetic Methodology | Role of this compound | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Vinyl chloride substrate | Synthesis of 3,3-diarylprop-2-en-1-amines |

| Heck Reaction | Vinyl chloride substrate | Formation of substituted styrenyl amines |

| Asymmetric Hydrogenation | Allylic amine substrate | Access to chiral 3-chloro-3-phenylpropan-1-amines |

| Intramolecular Buchwald-Hartwig Amination | Substrate for C-N bond formation | Synthesis of nitrogen-containing heterocycles |

Future Directions and Emerging Research Opportunities in Allylic Amine Chemistry

Allylic amines are a fundamentally important class of compounds in organic synthesis. organic-chemistry.org The chemistry of functionalized allylic amines like this compound opens several avenues for future research.

Development of "Green" Synthetic Protocols: A major trend in modern chemistry is the development of sustainable synthetic methods. Future work could focus on performing reactions with this substrate in environmentally benign solvents like water or under catalyst-free conditions, where the inherent reactivity of the molecule is harnessed. nih.gov

Polymer Chemistry: Allylamine itself can be polymerized to produce functional polymers. wikipedia.org The presence of the chloro and phenyl groups on this compound suggests that it could be a monomer for novel functional polymers with unique electronic, optical, or mechanical properties. Post-polymerization modification of the chloro groups could further enhance material diversity.

Bioorthogonal Chemistry: The unique reactivity of the vinyl chloride could potentially be exploited in bioorthogonal chemistry for labeling and imaging biomolecules, provided its stability and reactivity can be finely tuned.

Discovery of Bioactive Molecules: Given that many pharmaceuticals contain allylamine or heterocyclic cores, the derivatives of this compound represent a rich chemical space for the discovery of new therapeutic agents. acs.org High-throughput screening of libraries based on this scaffold could lead to the identification of new drug candidates.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-Chloro-3-phenylprop-2-en-1-amine, and how can side products be minimized?

- Methodological Answer : A plausible route involves nucleophilic substitution of a β-chloro-α,β-unsaturated ketone precursor with ammonia or a protected amine. For example, starting from 3-chloro-3-phenylpropenal, reductive amination using sodium cyanoborohydride under controlled pH (buffered aqueous conditions) can yield the target amine. Optimizing stoichiometry (excess NH3) and low temperatures (0–5°C) reduces imine or over-alkylation byproducts. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is advised. Structural confirmation requires IR (C-Cl stretch ~550–600 cm⁻¹, NH₂ bends ~1600 cm⁻¹) and ¹H NMR (vinyl proton δ 5.5–6.5 ppm, NH₂ protons δ 1.5–2.5 ppm) .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- IR : Identify the NH₂ group (N-H stretches ~3300–3500 cm⁻¹) and C-Cl bond (strong absorption ~550–750 cm⁻¹). Compare with databases for analogous enamines .

- NMR : ¹H NMR should show a doublet for the vinylic proton (J ≈ 10–12 Hz) and splitting patterns for the NH₂ group (broad singlet). ¹³C NMR will confirm the sp² carbons (δ 120–140 ppm) and chloro-substituted carbon (δ 40–50 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- MS : ESI-MS in positive mode should display [M+H]⁺, with fragmentation peaks corresponding to loss of Cl (m/z –35) or NH₂ (m/z –16). High-resolution MS (HRMS) validates the molecular formula .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is susceptible to oxidation (via the enamine double bond) and hydrolysis (Cl substitution). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent UV degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in reactions?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These predict nucleophilic/electrophilic sites (e.g., NH₂ as a nucleophile, C-Cl bond polarization). Solvent effects (e.g., toluene vs. DMF) can be modeled using the SMD continuum approach. Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : If NMR signals deviate from DFT predictions, consider dynamic effects (e.g., conformational flexibility or hydrogen bonding). Perform variable-temperature NMR to probe exchange processes. For IR discrepancies, assess anharmonic corrections (e.g., VPT2 theory) or matrix-isolation experiments to isolate vibrational modes. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination. Refine with SHELXL, analyzing torsion angles (C-Cl vs. C-NH₂ dihedral angles) and packing motifs (e.g., NH₂···Cl hydrogen bonds). Compare bond lengths/angles with DFT-optimized geometries .

Q. What mechanistic insights can be gained from studying the base-induced elimination reactions of this compound?

- Methodological Answer : Perform kinetic studies under varying bases (e.g., KOH, DBU) and solvents (polar aprotic vs. protic). Monitor intermediates via in situ FTIR or LC-MS. Use isotopic labeling (e.g., D₂O) to track proton transfer steps. Computational transition-state analysis (at the MP2/cc-pVTZ level) identifies whether elimination proceeds via E2 (concerted) or E1cb (carbanion) mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.